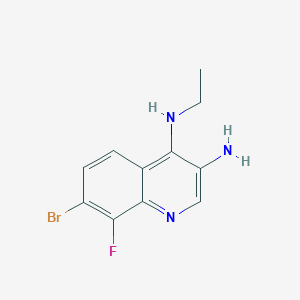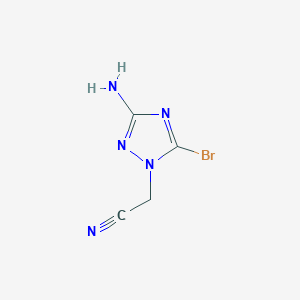
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with bromoacetonitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted triazoles.
Oxidation: Formation of nitro-triazoles.
Reduction: Formation of amino-triazoles.
Aplicaciones Científicas De Investigación
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
5-Bromo-1H-1,2,4-triazole: Another triazole derivative with similar structural features.
2-(3-Amino-1H-1,2,4-triazol-1-yl)acetonitrile: Lacks the bromo group but has similar reactivity.
Uniqueness
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromo group on the triazole ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C4H4BrN5 |
|---|---|
Peso molecular |
202.01 g/mol |
Nombre IUPAC |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H4BrN5/c5-3-8-4(7)9-10(3)2-1-6/h2H2,(H2,7,9) |
Clave InChI |
ZXEYNYWUIYLJLT-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)N1C(=NC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


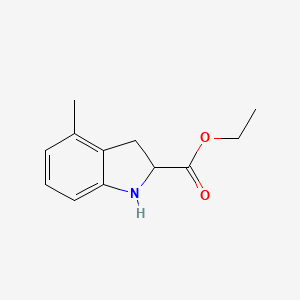
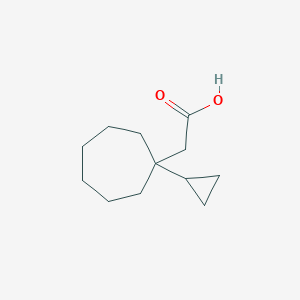
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
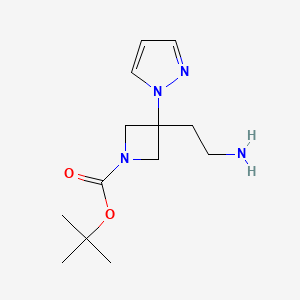
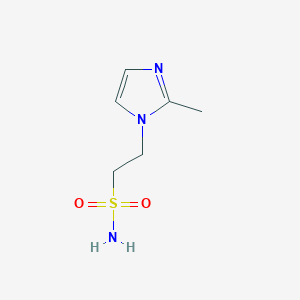
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
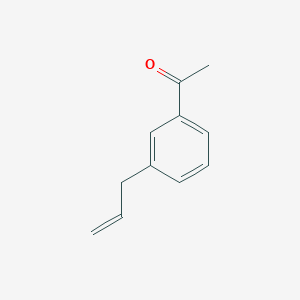
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
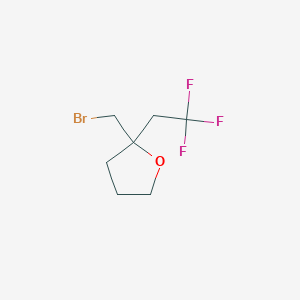

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
